molecular formula C7H5N3O2 B1593632 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione CAS No. 4430-77-7

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Cat. No.: B1593632
CAS No.: 4430-77-7
M. Wt: 163.13 g/mol
InChI Key: DKOROYSYZIOJRG-UHFFFAOYSA-N
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Description

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both pyridine and pyridazine moieties, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with hydrazine derivatives, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the process may be catalyzed by acids or bases to facilitate the cyclization step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but with different nitrogen positioning.

    Pyridazine: A simpler compound with a single pyridazine ring.

    Quinazoline: A compound with a fused benzene and pyrimidine ring system.

Uniqueness

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione is unique due to its specific ring fusion and the presence of both pyridine and pyridazine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOROYSYZIOJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NNC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196123
Record name Pyrido(2,3-d)pyridazine-5,8-diol
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-77-7
Record name 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(2,3-d)pyridazine-5,8-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4430-77-7
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Record name 4430-77-7
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Record name 4430-77-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido(2,3-d)pyridazine-5,8-diol
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Synthesis routes and methods I

Procedure details

Hydrazine hydrate (13.09 g, 0.261 mol) was added to a stirred solution of pyridine-2,3-dicarboxylic anhydride (30.0 g, 0.201 mol) and sodium acetate (21.45 g, 0.261 mol) in 40% acetic acid/water (400 ml). The reaction was heated at reflux for 3 days under nitrogen. The yellow precipitate was filtered off and washed successively with water (4×200 ml), hexane (3×150 ml) and diethyl ether (3×150 ml) to give the title-compound (25.0 g, 76%), 1H NMR (250 MHz, d6-DMSO) δ 7.90 (1H, q, J=4.5Hz, Ar—H), 8.51 (1H, d, J=4.5Hz, Ar—H), 9.13 (1H, d, J=4.6Hz, Ar—H), 11.65 (2H, br s, 2 of NH); MS (ES+) m/e 164 [MH]+.
Quantity
13.09 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

To 25 mL of acetic acid at 100° C. was added 2,3-pyridinedicarboxylic anhydride (5.00 g, 34 mmol). Once the solution was homogeneous, it was removed from the oil bath and anhydrous hydrazine (2.0 ml, 64 mmol) was added dropwise over 5 minutes. The reaction was returned to reflux. After 3 min, the solution crystallized and became a solid mass. The reaction was heated in a 125° C. bath for 10 minutes then cooled to room temperature. The solid was transferred to a Büchner funnel and washed with 2×10 mL of acetic acid. The solid was dried under high vacuum to afford 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione 77. 1H-NMR (400 MHz, DMSO): δ 9.10 dd, J=4.7, 2.0 Hz, 1H), 8.50 (dd, J=7.8, 1.6 Hz, 1H), 7.86 (dd, J=8.2, 4.7 Hz, 1H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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